Sumanene

Bowl Depth Structural Comparison Buckybowl Geometry

Sumanene (C21H12) is a C3v-symmetric buckybowl and pristine C60 fragment. Its three benzylic positions enable selective functionalization for ion sensing, signal amplification, and organic electronics. • Cs+-selective electrodes: logK(Cs,Na) as low as -3.15 for 137Cs detection. • 62.5-fold allosteric signal amplification for steroid chemosensors. • Benzylic oxidation enables heterasumanene tweezers for fullerene encapsulation. • Debye-type dielectric relaxation in crystalline derivatives for OFETs. Available in research quantities. Ships under ambient conditions.

Molecular Formula C21H12
Molecular Weight 264.3 g/mol
CAS No. 151253-59-7
Cat. No. B050392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSumanene
CAS151253-59-7
Synonyms4,7-Dihydro-1H-tricyclopenta[def,jkl,pqr]triphenylene
Molecular FormulaC21H12
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESC1C2=C3C4=C(CC5=C4C6=C(CC7=C6C3=C1C=C7)C=C5)C=C2
InChIInChI=1S/C21H12/c1-2-11-8-13-5-6-15-9-14-4-3-12-7-10(1)16-17(11)19(13)21(15)20(14)18(12)16/h1-6H,7-9H2
InChIKeyWOYKPMSXBVTRKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sumanene (CAS 151253-59-7): A C3v-Symmetric Buckybowl for Differentiated Supramolecular and Materials Sourcing


Sumanene (C21H12) is a bowl-shaped polycyclic aromatic hydrocarbon classified as a buckybowl, possessing C3v symmetry and representing a pristine fragment of C60 fullerene [1]. First synthesized in 2003, it features three benzylic carbon atoms that are absent in its closest structural analog, corannulene, enabling selective functionalization pathways that are critical for advanced receptor design, chemosensor development, and organic electronics [1].

Why Corannulene Cannot Substitute Sumanene in Application-Driven Procurement


Although corannulene (C20H10, C5v symmetry) is the most prominent buckybowl comparator, sumanene differs fundamentally in bowl depth, thermodynamic stability, the presence of reactive benzylic positions, and resulting supramolecular and electronic behavior [1]. These quantifiable structural and physicochemical differences—detailed in Section 3—preclude direct interchangeability in applications such as ion-selective potentiometric sensing, allosteric signal amplification, and post-functionalization-dependent materials design.

Sumanene (CAS 151253-59-7): Quantitative Evidence of Differentiation from Corannulene and In-Class Alternatives


Bowl Depth: 1.11 Å for Sumanene vs. 0.87 Å for Corannulene

Sumanene exhibits a bowl depth of 1.11 Å, measured as the distance from the mean plane of the hub benzene ring to the peripheral carbon atoms [1]. The corresponding depth for corannulene is 0.87 Å [1]. The 0.24 Å deeper bowl in sumanene results from the C3v framework and directly contributes to a higher dipole moment and stronger concave–convex electronic asymmetry.

Bowl Depth Structural Comparison Buckybowl Geometry

Formation Enthalpy: ΔHf0 528.3 kJ/mol (Sumanene) vs. 487.5 kJ/mol (Corannulene)

Sumanene is thermodynamically less stable than corannulene: the standard formation enthalpy ΔHf0 for sumanene is 528.3 kJ/mol, compared to 487.5 kJ/mol for corannulene, as calculated via isodesmic reaction schemes [1]. The 40.8 kJ/mol difference reflects the additional strain in the C3v-symmetric framework and renders sumanene more reactive at its benzylic sites.

Thermodynamic Stability Formation Enthalpy Strain Energy

Benzylic Functionalization: Three Reactive Sites in Sumanene vs. Zero in Corannulene

Sumanene contains three benzylic carbon atoms that are absent in corannulene and serve as regioselective sites for oxidation, alkylation, and heteroatom incorporation [1]. These positions can be quantitatively converted to carbonyl groups (sumanene-trione) or substituted with nitrogen and chalcogen atoms to generate heterasumanenes [1]. Corannulene, lacking sp3-hybridized benzylic carbons, offers no equivalent post-synthetic diversification pathway.

Benzylic Functionalization Synthetic Handles Regioselective Oxidation

Supramolecular Signal Amplification: 62.5-Fold Steroid Sensing with Sumanene-Based Polymer

A hetero-supramolecular polymer composed of a sumanene-based chemosensor and sumanene monomer achieved up to 62.5-fold amplification of a steroid chemosensor signal by varying the sumanene monomer concentration [1]. This allosteric amplification mechanism relies on the dynamic supramolecular polymerization behavior enabled by sumanene's curved π-surface and benzylic functionalization. No comparable amplification system has been demonstrated using corannulene, which lacks the requisite architecture for such allosteric control.

Supramolecular Polymer Allosteric Effector Signal Amplification

Cs+ Ion-Selective Electrode Selectivity: logK(Cs,Na) Down to –3.15 for Sumanene Receptors

Sumanene-derived receptor 9, incorporated into a PVC/o-NPOE membrane, provided a potentiometric selectivity coefficient logK(Cs,Na) of –3.15, representing a 0.65 log unit improvement over the blank membrane (–2.50) and demonstrating Cs+ preference over Na+ [1]. In contrast, corannulene-based ion-selective electrodes are virtually unreported in the literature, and the Hofmeister selectivity sequence governs ion response in the absence of a selective receptor. This confirms that sumanene's bowl geometry and benzylic derivatization enable selective alkali metal recognition that the corannulene scaffold cannot deliver.

Ion-Selective Electrode Potentiometric Sensor Cesium Selectivity

Sumanene (CAS 151253-59-7): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Cs+-Selective Potentiometric Sensors for Nuclear Waste and Environmental Monitoring

Sumanene-based receptors, validated with selectivity coefficients logK(Cs,Na) as low as –3.15, can be deployed in ion-selective electrodes for the detection of radioactive cesium (137Cs) in nuclear waste streams and contaminated water [1]. The demonstrated discrimination against sodium and other alkali metals directly addresses the critical need for Cs+-specific sensing in complex matrices.

Allosteric Signal-Amplification Platforms for Ultrasensitive Chemosensors

The 62.5-fold signal amplification achieved with sumanene-based supramolecular polymers enables the design of steroid chemosensors with dramatically enhanced detection limits [1]. This allosteric effector strategy, uniquely enabled by sumanene's benzylic anchoring and curved π-surface, is directly transferable to clinical diagnostics and environmental analyte monitoring where signal enhancement is paramount.

Post-Functionalizable Building Blocks for Organic Electronics and Dielectric Materials

The three benzylic positions of sumanene serve as precise synthetic handles for introducing fluorine atoms, carbonyl groups, or heteroatoms, yielding derivatives such as 1,1-difluorosumanene that exhibit Debye-type dielectric relaxation in the crystalline state [1]. These properties are directly exploitable in organic field-effect transistors (OFETs) and crystalline dielectric layers, where corannulene's lack of benzylic sites precludes analogous functional tuning.

Sumanene-Trione and Heterasumanene Libraries for Supramolecular Host-Guest Chemistry

Quantitative oxidation of sumanene's benzylic positions yields sumanene-trione, a versatile precursor for synthesizing heterasumanenes with tailored binding pockets [1]. These derivatives are directly applicable as molecular tweezers for fullerene encapsulation and selective metal ion receptors, leveraging the deeper bowl geometry (1.11 Å) and higher thermodynamic reactivity (ΔHf0 528.3 kJ/mol) that distinguish sumanene from corannulene.

Technical Documentation Hub

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